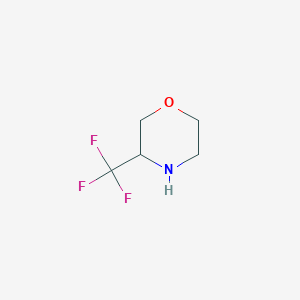

3-(Trifluoromethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification of Morpholines

The synthesis of morpholine derivatives and their modifications have been a focus of several studies due to their importance in medicinal chemistry. For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized for potential antitumor activity against specific cancer cell lines (Ji et al., 2018). Additionally, the synthesis of substituted sulfamidates as privileged morpholine building blocks highlights the significance of morpholine in enhancing the pharmacokinetic and pharmacodynamic properties of pharmaceutical ingredients (Stojiljkovic et al., 2022).

Chemical Reactions and Applications

Morpholine compounds have also been utilized in various chemical reactions. For example, morpholine catalyzed the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes, showcasing its role as an efficient catalyst in oxidative dehydrogenative reactions (Xiang et al., 2011). Furthermore, an electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols was developed, offering a straightforward pathway to CF3-containing morpholine derivatives (Claraz et al., 2020).

Biomedical and Pharmacological Significance

Morpholine derivatives have been explored for their potential biomedical applications. A lysosome-targetable fluorescent probe based on a morpholine-type naphthalimide was developed for imaging trivalent cations in living cells, demonstrating the versatility of morpholine in bio-imaging applications (Ye et al., 2019). Additionally, the review on the medicinal chemistry and pharmacological activity of morpholine-containing bioactive molecules highlights its role as a privileged structural component due to its contribution to biological activities and improved pharmacokinetic profiles of bioactive molecules (Kourounakis et al., 2020).

Mechanism of Action

Target of Action

Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . More research is needed to identify the specific targets of 3-(Trifluoromethyl)morpholine.

Mode of Action

It’s known that morpholine derivatives can act as irreversible tyrosine-kinase inhibitors with activity against her-2, egfr, and erbb-4

Biochemical Pathways

Morpholine derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Pharmacokinetics

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein

Result of Action

Morpholine derivatives have been associated with a variety of pharmacological activities, suggesting they may have multiple molecular and cellular effects

Action Environment

The success of suzuki–miyaura (sm) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group in the molecule can act as an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .

Cellular Effects

Morpholine derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties

Molecular Mechanism

It is known that the Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of a compound can vary with different dosages, and high doses can potentially lead to toxic or adverse effects

Metabolic Pathways

It is known that morpholine degradation is completed primarily by the Mycobacterium genus

Transport and Distribution

It is known that the transport and distribution of a compound can significantly impact its localization or accumulation

Subcellular Localization

It is known that the subcellular localization of a compound can significantly impact its activity or function

Properties

IUPAC Name |

3-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLADYDPROMQLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Azepanyl)-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2472798.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)

![(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2472800.png)

![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2472806.png)

![2-(4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2472808.png)

![N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide](/img/structure/B2472810.png)

![N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472813.png)